molecular formula C13H11ClF3N5 B2982706 3-chloro-5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine CAS No. 956370-70-0

3-chloro-5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine

Cat. No.: B2982706
CAS No.: 956370-70-0
M. Wt: 329.71
InChI Key: MWSJJGGZPJMSAS-UHFFFAOYSA-N
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Description

3-chloro-5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The synthesis begins with the preparation of 1-methyl-5-(trifluoromethyl)-1H-pyrazole through the reaction of 1-methyl-1H-pyrazole with trifluoromethylating agents under controlled conditions.

    Construction of the pyrazolo[1,5-a]pyrimidine core: The pyrazole derivative is then reacted with appropriate chlorinated pyrimidine precursors under basic conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Chlorination and methylation: The final steps involve selective chlorination and methylation to introduce the chloro and methyl groups at the desired positions on the pyrazolo[1,5-a]pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to modify its electronic properties.

    Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate (K2CO3).

    Oxidation and reduction: Common oxidizing agents include potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).

    Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation and reduction: Products include oxidized or reduced forms of the original compound with altered functional groups.

    Coupling reactions: Products are more complex molecules with extended conjugation or additional functional groups.

Scientific Research Applications

3-chloro-5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine has several applications in scientific research:

    Medicinal chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Materials science: It is explored for its potential use in organic electronics and as a building block for advanced materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 3-chloro-5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5,7-dimethyl-2-[1-methyl-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine: Lacks the trifluoromethyl group, which may affect its biological activity and physicochemical properties.

    5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine: Lacks the chloro group, which may influence its reactivity and interaction with molecular targets.

Uniqueness

The presence of both the chloro and trifluoromethyl groups in 3-chloro-5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine makes it unique compared to similar compounds. These groups contribute to its distinct electronic properties, reactivity, and potential biological activity, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-chloro-5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N5/c1-6-4-7(2)22-12(19-6)9(14)10(20-22)8-5-18-21(3)11(8)13(15,16)17/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSJJGGZPJMSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)C3=C(N(N=C3)C)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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